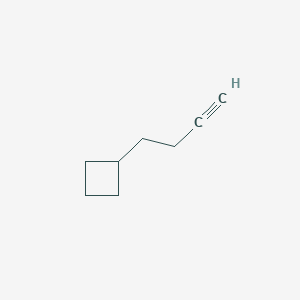

(but-3-yn-1-yl)cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(But-3-yn-1-yl)cyclobutane is a fascinating chemical compound with a unique structure that combines a cyclobutane ring with a but-3-yn-1-yl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including (but-3-yn-1-yl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under thermal or photochemical conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The compound can participate in substitution reactions, where the alkyne or cyclobutane hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

Oxidation: Formation of epoxides or diols

Reduction: Formation of alkenes or alkanes

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(but-3-yn-1-yl)cyclobutane serves as a versatile building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows for the exploration of new reaction pathways, particularly in the synthesis of cyclic compounds and functionalized derivatives. Cyclobutane derivatives have been extensively utilized in organic synthesis to create both acyclic and cyclic systems, including carbo- and heterobicyclic frameworks .

Synthetic Methods

Various synthetic methods have been developed to produce this compound, including:

- Alkyne Metathesis : Utilizing transition metal catalysts to facilitate the exchange of alkyne groups.

- Cycloaddition Reactions : Engaging this compound in [2+2] cycloaddition reactions to form larger cyclic structures.

These methods enable chemists to access a wide range of derivatives with tailored properties for specific applications.

Biological Applications

Drug Discovery

The compound shows promise in fragment-based drug discovery (FBDD), where small molecular fragments are screened for their ability to bind to biological targets. The three-dimensional nature of cyclobutane derivatives can enhance binding affinities and selectivity towards complex biological targets such as protein-protein interactions (PPIs) . This approach has led to the identification of novel pharmacophores that could be developed into therapeutic agents.

Enzyme Interaction Studies

this compound can be employed as a probe to study enzyme interactions and metabolic pathways. Its fluorinated analogs are particularly useful due to their stability and reactivity, allowing researchers to investigate the effects of structural variations on enzyme activity and substrate specificity.

Medicinal Chemistry

Fluorinated Compounds in Pharmaceuticals

Fluorinated derivatives of this compound exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research. The incorporation of fluorine can significantly alter the electronic properties of the compound, influencing its pharmacokinetics and pharmacodynamics.

Antibody–Drug Conjugates (ADCs)

Recent advancements in linker chemistry have utilized cyclobutane derivatives in the design of ADCs. For instance, cyclobutane-based linkers have been shown to improve the stability and efficacy of drug conjugates by facilitating controlled drug release within targeted cells . This application highlights the potential of this compound in developing targeted cancer therapies.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (but-3-yn-1-yl)cyclobutane involves its interaction with various molecular targets and pathways. In drug design, the compound can act as a bioisostere, mimicking the structure and function of other molecules while providing enhanced stability and activity. The cyclobutane ring’s strain energy can facilitate “strain-release” reactions, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Cyclobutane: A simple four-membered ring structure without additional substituents.

Bicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity.

(But-3-en-1-yl)cyclobutane: Similar to (but-3-yn-1-yl)cyclobutane but with an alkene substituent instead of an alkyne.

Uniqueness: this compound stands out due to its combination of a cyclobutane ring and an alkyne substituent, providing a unique set of chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

(but-3-yn-1-yl)cyclobutane is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug design.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties that are crucial for its biological activity. The compound can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of epoxides or diols.

- Reduction : Resulting in alkenes or alkanes.

- Substitution : Producing halogenated derivatives.

These reactions are essential for modifying the compound to enhance its biological efficacy.

The mechanism of action of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The cyclobutane ring's strain energy allows for "strain-release" reactions, facilitating the compound's reactivity in biological systems. This interaction can modulate the activity of molecular targets, leading to various physiological effects .

Antifungal Activity

Recent studies have explored the antifungal properties of this compound and its analogs. For instance, compounds derived from this structure have shown promising activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method demonstrated that these compounds could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Drug Design and Bioisosterism

This compound has been investigated as a bioisostere in drug design. Its structural diversity can enhance the biological activity of pharmaceutical candidates by mimicking other bioactive molecules while providing improved stability. This characteristic is particularly valuable in developing stapled peptides that exhibit enhanced pharmacological properties .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound derivatives against Trichophyton species. The results indicated that while the original compound showed moderate potency, certain derivatives exhibited enhanced inhibition rates, suggesting modifications to the structure could lead to more effective antifungal agents.

Case Study 2: Cancer Treatment Potential

In another investigation, derivatives of this compound were tested for their cytostatic effects on cancer cell lines. The studies revealed that some analogs could induce cell growth arrest in MCF-7 human breast cancer cells, highlighting their potential role in cancer therapeutics .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Antifungal Study | Efficacy against Trichophyton | Enhanced inhibition observed with modified derivatives |

| Cancer Research | Cytostatic effects on MCF-7 cells | Induced growth arrest and differentiation |

Eigenschaften

IUPAC Name |

but-3-ynylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTPEKQGGZRSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.